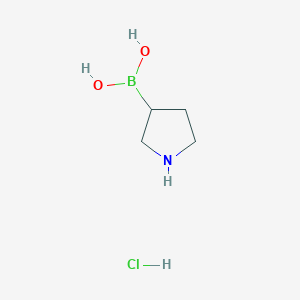
Pyrrolidin-3-ylboronicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-3-ylboronic acid hydrochloride is a boronic acid derivative with the molecular formula C4H11BClNO2. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a boronic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrolysis and purification to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of pyrrolidin-3-ylboronic acid hydrochloride often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution.
化学反应分析
Types of Reactions: Pyrrolidin-3-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis.
科学研究应用
Pyrrolidin-3-ylboronic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Research into boronic acid derivatives has shown potential for developing new therapeutic agents, particularly in cancer treatment.
Industry: Pyrrolidin-3-ylboronic acid hydrochloride is used in the manufacture of pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of pyrrolidin-3-ylboronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound’s ability to form stable complexes with biomolecules underlies its potential therapeutic applications.
相似化合物的比较
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidin-2-one: A lactam derivative with significant biological activity.
Boronic Acid Derivatives: A broad class of compounds used in organic synthesis and medicinal chemistry.
Uniqueness: Pyrrolidin-3-ylboronic acid hydrochloride stands out due to its combination of a pyrrolidine ring and a boronic acid group, which imparts unique reactivity and stability. This dual functionality makes it particularly valuable in the synthesis of complex molecules and in the development of new drugs.
属性
分子式 |
C4H11BClNO2 |
|---|---|
分子量 |
151.40 g/mol |
IUPAC 名称 |
pyrrolidin-3-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C4H10BNO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6-8H,1-3H2;1H |
InChI 键 |
SQAUGQQYUMPYGV-UHFFFAOYSA-N |
规范 SMILES |
B(C1CCNC1)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



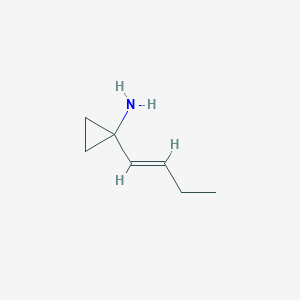
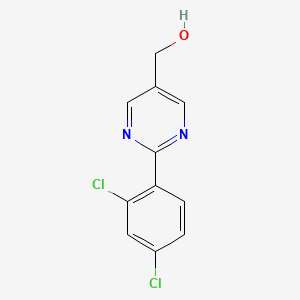
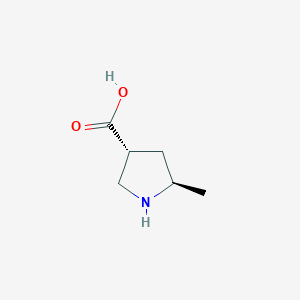
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
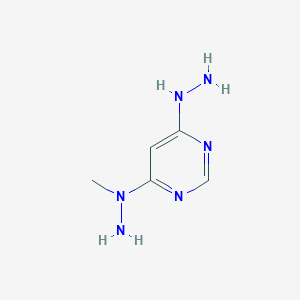

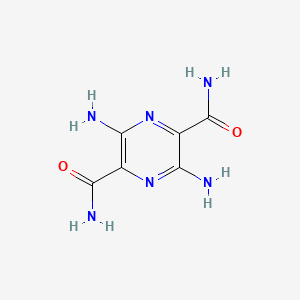

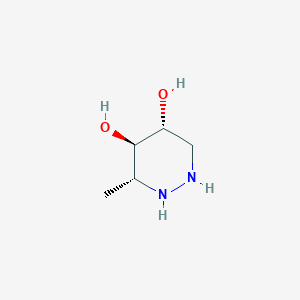



![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)
